3-(tert-Butyl)-N-phenylaniline
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Overview
Description
3-(tert-Butyl)-N-phenylaniline is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-N-phenylaniline typically involves the reaction of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the tert-butyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow microreactor system, which allows for efficient and scalable synthesis of the compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
3-(tert-Butyl)-N-phenylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. The tert-butyl group plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylhydroquinone: A synthetic aromatic compound used as a food preservative and antioxidant.
tert-Butyl alcohol: The simplest tertiary alcohol, used as a solvent and intermediate in organic synthesis.
tert-Butylamine: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(tert-Butyl)-N-phenylaniline is unique due to the presence of both a tert-butyl group and a phenyl group attached to the aniline ring. This combination of structural features imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H19N |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-tert-butyl-N-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)13-8-7-11-15(12-13)17-14-9-5-4-6-10-14/h4-12,17H,1-3H3 |
InChI Key |
FOALAHOQRNZQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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